4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid
Overview
Description
4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid is a synthetic organic compound with the molecular formula C22H26O6. It is characterized by its unique structure, which includes a carboxyphenoxy group attached to an octoxy chain, further connected to a benzoic acid moiety. This compound is primarily used in scientific research and various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of 4-carboxyphenol with an appropriate alkyl halide to form the 4-carboxyphenoxy intermediate. This intermediate is then reacted with a long-chain alcohol, such as octanol, under conditions that promote esterification
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of cell signaling pathways and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid is unique due to its specific structural features and functional groups. Similar compounds include other benzoic acid derivatives and phenoxy compounds, but the presence of the octoxy chain and the carboxyphenoxy group sets it apart. These structural differences can lead to variations in reactivity, solubility, and biological activity.
Comparison with Similar Compounds
Benzoic acid derivatives
Phenoxy compounds
Ester derivatives of benzoic acid
Long-chain alcohol esters
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Properties
IUPAC Name |
4-[8-(4-carboxyphenoxy)octoxy]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c23-21(24)17-7-11-19(12-8-17)27-15-5-3-1-2-4-6-16-28-20-13-9-18(10-14-20)22(25)26/h7-14H,1-6,15-16H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGAJIWZHWZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCOC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703335 | |
Record name | 4,4'-[Octane-1,8-diylbis(oxy)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74774-57-5 | |
Record name | 4,4'-[Octane-1,8-diylbis(oxy)]dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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